molecular formula C15H20ClN7O5S B4579748 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B4579748
M. Wt: 445.9 g/mol
InChI Key: XUHRIKYGWUVJBY-UHFFFAOYSA-N
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Description

1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C15H20ClN7O5S and its molecular weight is 445.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.0935156 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has identified certain compounds with piperazine substituents showing significant anticancer activities. Notably, compounds with a piperazine substituent attached to a 1,3-thiazole cycle demonstrated effectiveness against various cancer cell lines. These findings suggest potential pathways for developing new anticancer therapies leveraging the structural characteristics of piperazine derivatives (Kostyantyn Turov, 2020).

Antibacterial and Antifungal Applications

Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have shown potent antibacterial and biofilm inhibition activities against several bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have demonstrated more effective biofilm inhibition activities than the reference antibiotic Ciprofloxacin, indicating their potential as new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Neurotropic Activity

The synthesis of new substituted piperazine derivatives from chloropyrano-[3,4-c]pyridines has been explored, with pharmacological screening revealing neurotropic activity. Several compounds in this series exhibited pronounced anticonvulsant and anxiolytic activity, highlighting the potential of piperazine derivatives in treating neurological disorders (S. Sirakanyan et al., 2019).

Antimalarial Activity

Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum, with certain compounds demonstrating significant antiplasmodial activity. These findings suggest that the structural elements of piperazine derivatives can be crucial for developing new antimalarial treatments (A. Mendoza et al., 2011).

properties

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-1-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN7O5S/c1-11-13(9-17-19(11)2)29(27,28)22-7-5-20(6-8-22)14(24)3-4-21-10-12(16)15(18-21)23(25)26/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHRIKYGWUVJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

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